

Comparative Analysis of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors

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Compound of Interest

Compound Name:	1-Methyl-4-(3-nitrophenyl)piperazine
Cat. No.:	B128331

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This guide provides a comparative analysis of the experimental reproducibility and performance of nitrophenylpiperazine derivatives as tyrosinase inhibitors. The data presented is based on a comprehensive study of a series of novel 4-nitrophenylpiperazine derivatives, which serve as a basis for understanding the potential of the broader class of nitrophenylpiperazines, including **1-Methyl-4-(3-nitrophenyl)piperazine**. While direct experimental data for **1-Methyl-4-(3-nitrophenyl)piperazine** was not available in the reviewed literature, the structure-activity relationships derived from its 4-nitro counterparts offer valuable insights for researchers. The guide includes detailed experimental protocols, quantitative comparisons of inhibitory activity, and visualizations of the experimental workflow and observed structure-activity relationships.

Quantitative Data Summary

The inhibitory effects of various 4-nitrophenylpiperazine derivatives on mushroom tyrosinase activity were evaluated, with Kojic acid used as a standard for comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound ID	R Group	% Inhibition at 100 μM	IC50 (μM)
4a	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate	58.3 ± 2.1	174.71
4b	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate	45.7 ± 1.5	> 200
4c	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2,4-dichlorobenzoate	41.2 ± 3.2	> 200
4d	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate	51.6 ± 1.8	> 200
4e	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-nitrobenzoate	53.8 ± 2.5	> 200
4f	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-chloro-4-nitrobenzoate	48.1 ± 2.9	> 200
4h	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 6-formyl-2,3-dimethoxybenzoate	55.4 ± 1.7	180.15
4i	1-Benzyl-4-(4-nitrophenyl)piperazine	52.9 ± 3.4	184.24

4j	2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl cinnamate	46.5 ± 2.6	> 200
4k	4-(4-Nitrophenyl)-1-(pyridin-3-ylmethyl)piperazine	69.8 ± 2.8	82.68
4l	1-((1H-Indol-2-yl)methyl)-4-(4-nitrophenyl)piperazine	78.2 ± 1.9	72.55
Kojic Acid	-	95.4 ± 0.7	16.69

Experimental Protocols

Tyrosinase Inhibitory Activity Assay

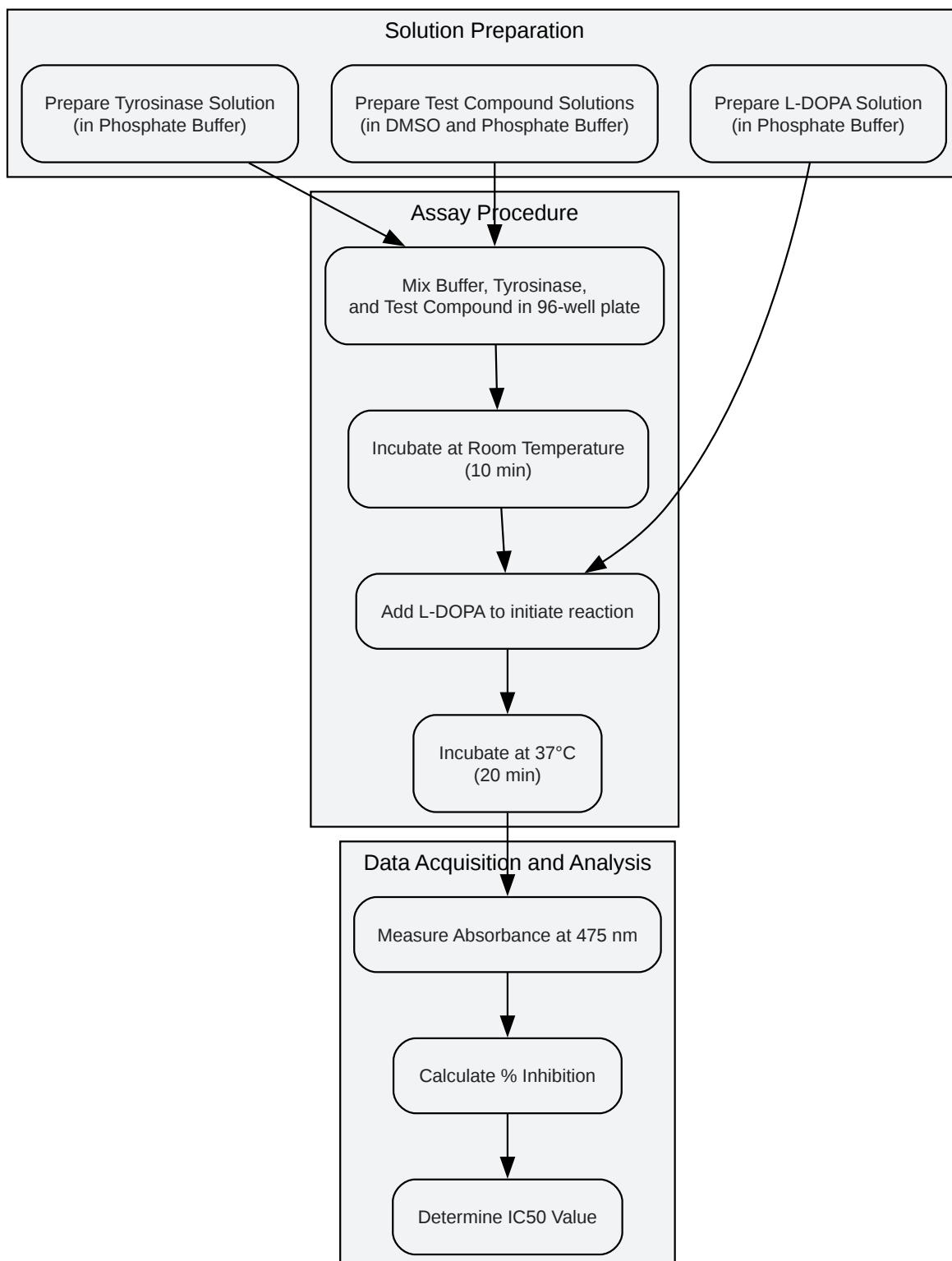
The following protocol was utilized to determine the tyrosinase inhibitory activity of the synthesized nitrophenylpiperazine derivatives.[\[1\]](#)

- Preparation of Solutions:
 - Mushroom tyrosinase (30 U) was dissolved in 1 mL of 0.1 M phosphate buffer (pH 6.8).
 - L-DOPA (3,4-dihydroxyphenylalanine), the substrate, was prepared at a concentration of 2.5 mM in phosphate buffer.
 - The test compounds (nitrophenylpiperazine derivatives) were dissolved in DMSO to prepare stock solutions, which were further diluted with phosphate buffer to the required concentrations.
- Assay Procedure:
 - In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution were mixed.
 - The plate was incubated at room temperature for 10 minutes.

- The enzymatic reaction was initiated by adding 20 µL of the L-DOPA solution to each well.
- The plate was then incubated at 37°C for 20 minutes.
- Measurement:
 - The absorbance of the reaction mixture was measured at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome, the product of L-DOPA oxidation by tyrosinase.
 - The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the test compound.
- IC50 Determination:
 - The IC50 value for each compound was determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

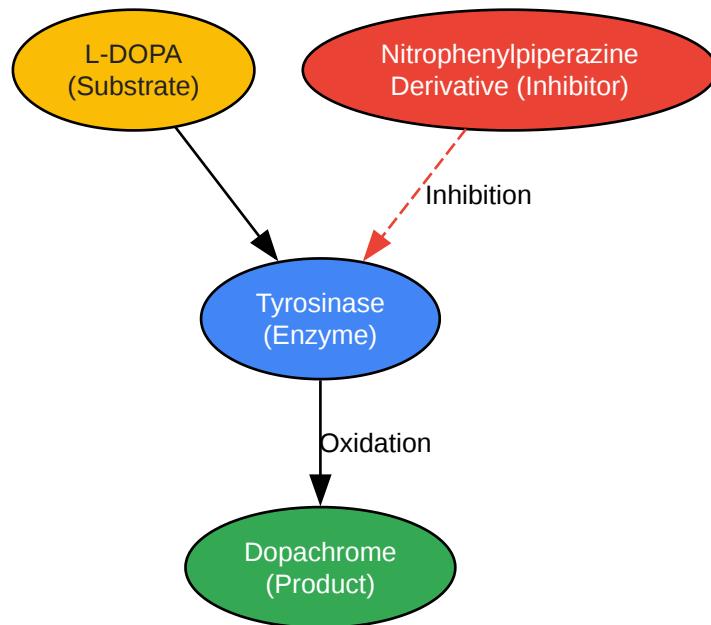
Visualizations

Experimental Workflow

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Caption: Workflow for the tyrosinase inhibitory activity assay.

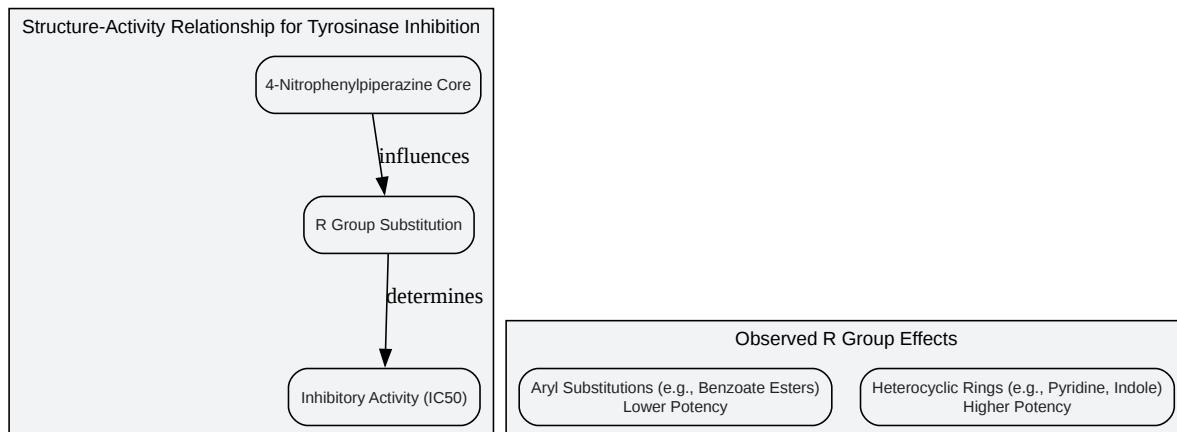
Tyrosinase Inhibition Mechanism



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Caption: Inhibition of L-DOPA oxidation by nitrophenylpiperazine derivatives.

Structure-Activity Relationship (SAR) Insights



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Caption: Key structural determinants of tyrosinase inhibitory activity.

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References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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